molecular formula C9H10N2O2 B8305291 2,3-Dihydro-7-methyl-6-nitroindole

2,3-Dihydro-7-methyl-6-nitroindole

Cat. No. B8305291
M. Wt: 178.19 g/mol
InChI Key: OBNFSXSTQNHDAX-UHFFFAOYSA-N
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Patent
US06162818

Procedure details

To a solution of 1-t-butoxycarbonyl-2,3-dihydro-7-methyl-6-nitroindole (5.00 g, 17.9 mmol), as prepared above (Example 1C), in methylene chloride (75 mL) is slowly added trifluoroacetic acid (15 mL). The reaction is stirred for 1.5 hours then partitioned between 200 mL of methylene chloride and 200 mL of 1 M aqueous sodium hydroxide solution. The methylene chloride layer is collected, dried over magnesium sulfate, filtered and evaporated to dryness on a rotary evaporator to afford 3.1 g of 2,3-dihydro-7-methyl-6-nitroindole as an orange solid (97% yield).
Name
1-t-butoxycarbonyl-2,3-dihydro-7-methyl-6-nitroindole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:18]([O-:20])=[O:19])[C:15]=2[CH3:17])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:17][C:15]1[C:14]([N+:18]([O-:20])=[O:19])=[CH:13][CH:12]=[C:11]2[C:16]=1[NH:8][CH2:9][CH2:10]2

Inputs

Step One
Name
1-t-butoxycarbonyl-2,3-dihydro-7-methyl-6-nitroindole
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=CC=C(C(=C12)C)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between 200 mL of methylene chloride and 200 mL of 1 M aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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